Methyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate

Description

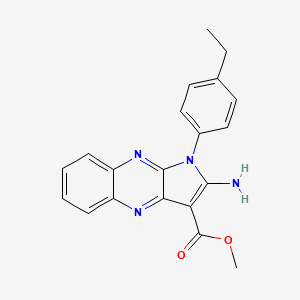

Methyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a quinoxaline core fused with a pyrrole ring, an ethyl-substituted phenyl group, and a methyl ester functional group.

Properties

Molecular Formula |

C20H18N4O2 |

|---|---|

Molecular Weight |

346.4 g/mol |

IUPAC Name |

methyl 2-amino-1-(4-ethylphenyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |

InChI |

InChI=1S/C20H18N4O2/c1-3-12-8-10-13(11-9-12)24-18(21)16(20(25)26-2)17-19(24)23-15-7-5-4-6-14(15)22-17/h4-11H,3,21H2,1-2H3 |

InChI Key |

VSWZTPUIKYTPJE-UHFFFAOYSA-N |

Canonical SMILES |

CCC1=CC=C(C=C1)N2C(=C(C3=NC4=CC=CC=C4N=C32)C(=O)OC)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Starting Materials: The synthesis typically begins with commercially available starting materials such as 4-ethylbenzaldehyde, 2-nitroaniline, and ethyl acetoacetate.

Step-by-Step Synthesis:

Industrial Production Methods

In an industrial setting, the synthesis may be scaled up using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized for temperature, pressure, and catalyst concentration to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, forming nitroso or nitro derivatives.

Reduction: Reduction of the quinoxaline ring can lead to dihydroquinoxaline derivatives.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic medium.

Reduction: Catalytic hydrogenation using Pd/C or chemical reduction using sodium borohydride (NaBH₄).

Substitution: Halogenation using bromine (Br₂) or chlorination using thionyl chloride (SOCl₂).

Major Products

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of dihydroquinoxaline derivatives.

Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Chemistry

Catalysis: The compound can act as a ligand in coordination chemistry, forming complexes with transition metals that are used as catalysts in various organic reactions.

Biology

Antimicrobial Activity: Exhibits potential antibacterial and antifungal properties, making it a candidate for developing new antimicrobial agents.

Enzyme Inhibition: Can inhibit specific enzymes, providing a tool for studying enzyme function and regulation.

Medicine

Anticancer Activity: Shows promise in inhibiting the growth of certain cancer cell lines, potentially leading to new anticancer drugs.

Anti-inflammatory: May possess anti-inflammatory properties, useful in treating inflammatory diseases.

Industry

Material Science: Used in the synthesis of advanced materials with specific electronic or optical properties.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on the application:

Enzyme Inhibition: Binds to the active site of enzymes, blocking substrate access and inhibiting enzyme activity.

DNA Intercalation: Inserts between DNA base pairs, disrupting DNA replication and transcription in cancer cells.

Receptor Binding: Interacts with specific cellular receptors, modulating signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

Methyl 2-amino-1-phenyl-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Lacks the ethyl group on the phenyl ring, which may affect its biological activity and binding affinity.

Methyl 2-amino-1-(4-methylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate: Contains a methyl group instead of an ethyl group, potentially altering its chemical reactivity and pharmacokinetics.

Uniqueness

The presence of the ethyl group on the phenyl ring in Methyl 2-amino-1-(4-ethylphenyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate may enhance its lipophilicity, improving its ability to cross cell membranes and increasing its potency in biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and unique properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.